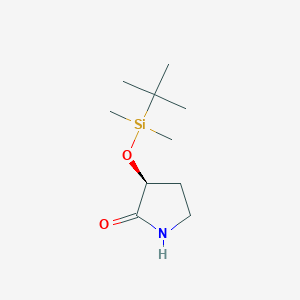

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCHYKXNFQQSM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in pyrrolidin-2-one with a tert-butyldimethylsilyl group. This can be achieved through the reaction of pyrrolidin-2-one with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohol or amine.

Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides or alkoxides can be used to substitute the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Chiral Pharmaceuticals

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one serves as a chiral auxiliary in the synthesis of various pharmaceuticals. Its ability to enhance enantioselectivity during reactions makes it valuable for producing optically active compounds. For instance, it has been utilized in the synthesis of β-amino acids and other biologically relevant molecules through asymmetric transformations .

2. Intermediate in Drug Development

This compound acts as an intermediate in the synthesis of complex molecules used in drug development. Its role in synthesizing marine metabolites and other biologically active substances highlights its importance in pharmacology .

Synthetic Organic Chemistry Applications

1. Catalysis

The compound has been employed as a catalyst or catalyst precursor in various organic reactions, particularly those involving reductions and substitutions where high enantioselectivity is required. For example, it has been used effectively in oxazaborolidine-catalyzed reductions, which are crucial for synthesizing chiral alcohols and amines .

2. Building Block for Complex Molecules

Due to its structural features, (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is used as a building block for constructing more complex molecular architectures. Its versatility allows chemists to modify it further to create derivatives that can be tailored for specific biological activities .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one involves its reactivity as a protected hydroxyl group. The TBDMS group provides stability to the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

- Structure : The TBS group is attached to a hydroxymethyl substituent at the 5-position of the pyrrolidin-2-one ring.

- Synthesis : Synthesized via GP3 reaction with 85% yield, forming a colorless oil (m.p. 62°C) .

- Key Difference: The TBS group is on a hydroxymethyl side chain rather than directly on the pyrrolidinone ring, altering steric and electronic properties.

4-((tert-Butyldimethylsilyl)oxy)-1-tosylpyrrolidin-2-one

- Structure : TBS-protected hydroxyl group at the 4-position, with a tosyl group at N1.

- Synthesis : Prepared via GP3 reaction (77% yield) as a colorless oil (m.p. 125°C) .

- Key Difference : The tosyl group introduces sulfonamide functionality, enhancing electrophilicity for nucleophilic substitution reactions.

Pyridine-Containing Pyrrolidinone Derivatives

Several pyridine-pyrrolidinone hybrids are structurally analogous, though they incorporate aromatic pyridine rings:

- Example 1: 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine Structure: Pyrrolidinone ring linked to a pyridine moiety via a methyl spacer. Molecular Weight: 415.04 g/mol . Application: Likely used in catalysis or as a ligand due to the pyridine-TBS combination .

- Example 2: tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Structure: Pyrrolidine (non-oxidized) with a tert-butyl carbamate and pyridine substituents. Molecular Weight: 292.37 g/mol . Key Difference: Lack of the pyrrolidin-2-one ketone reduces hydrogen-bonding capacity compared to the target compound .

Data Tables

Table 2: Pyridine-Pyrrolidinone Hybrids

Biological Activity

(S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one, a compound with the CAS number 130403-91-7, is a silyl ether derivative of pyrrolidinone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of bioactive molecules and its role in various therapeutic applications.

The molecular formula of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one is C₁₀H₂₁NO₂Si, with a molecular weight of 215.37 g/mol. It is characterized by the presence of a pyrrolidinone ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the reaction of (S)-3-hydroxypyrrolidin-2-one with TBDMS chloride in the presence of a base such as imidazole or triethylamine. The reaction conditions can vary, but commonly involve anhydrous solvents like dichloromethane under inert atmosphere to prevent moisture interference.

Example Reaction:

Research indicates that compounds similar to (S)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one may interact with various biological targets, including amino acid transporters and kinases. For instance, studies have shown that derivatives can inhibit ASCT2, a sodium-dependent neutral amino acid transporter, which plays a crucial role in amino acid homeostasis and is implicated in cancer metabolism .

Case Studies

-

Inhibition of ASCT2 :

Compound Name Docking Score Experimental Ki (µM) Lc-BPE -6.62 0.86 ± 0.11 Dc-BPE -6.01 NA Dt-BPE -5.71 NA - Cell Proliferation Assays :

Toxicological Profile

Preliminary toxicological assessments indicate that (S)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one has moderate toxicity profiles characterized by hazard statements such as H302 (harmful if swallowed) and H317 (may cause an allergic skin reaction) . Further studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the common synthetic routes for preparing (S)-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one?

The synthesis typically involves silylation of a hydroxyl-containing pyrrolidinone precursor. For example, a tert-butyldimethylsilyl (TBS) group can be introduced using TBSCl in the presence of a base (e.g., imidazole or DMAP) under anhydrous conditions. A related method involves the reduction of a methyl ester intermediate with diisobutylaluminum hydride (DiBAl-H) at low temperatures (−78°C to −40°C), followed by quenching and purification via column chromatography to achieve high yields (e.g., 92% in a similar silyl-protected alcohol synthesis) . Key steps include:

Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?

Chiral resolution or enantioselective synthesis is critical. For instance, starting from enantiomerically pure precursors (e.g., (R)- or (S)-configured alcohols) ensures retention of stereochemistry. Reaction conditions such as low temperatures and sterically hindered bases minimize racemization. In one example, the use of (R)-configured methyl esters followed by stereospecific reduction preserved the desired (S)-configuration in the final product .

Q. What spectroscopic methods are employed to characterize this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the structure, with characteristic shifts for the TBS group (e.g., tert-butyl protons at ~0.9 ppm and Si-CH at ~0.1 ppm) and pyrrolidinone carbonyl (~175 ppm) .

- IR Spectroscopy : Peaks at ~1680–1700 cm (C=O stretch) and ~1250 cm (Si-C) validate functional groups .

- HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Reaction Optimization : Slow addition of reagents (e.g., DiBAl-H) and precise temperature control (−78°C) minimize over-reduction or decomposition .

- Purification Techniques : Gradient elution in column chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity .

- Catalytic Methods : Use of DMAP or Lewis acids (e.g., ZnCl) accelerates silylation kinetics .

Q. How can conflicting NMR data be resolved for silyl-protected pyrrolidinones?

- Deuterated Solvents : Use of CDCl or DMSO-d eliminates solvent interference.

- 2D NMR : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations, especially for overlapping signals near the pyrrolidinone ring .

- Variable Temperature NMR : Resolves dynamic effects caused by hindered rotation around the silyl ether bond .

Q. What challenges arise in removing the TBS group without degrading the pyrrolidinone core?

- Deprotection Conditions : Tetrabutylammonium fluoride (TBAF) in THF is standard, but excess fluoride can hydrolyze the lactam ring. Controlled stoichiometry (1.1–1.3 equiv. TBAF) and short reaction times (~30 min) mitigate this .

- Alternative Methods : Use of HF-pyridine or acetic acid/water mixtures provides milder deprotection pathways .

Q. How does the TBS group influence reactivity in derivatization reactions?

- Steric Effects : The bulky TBS group hinders nucleophilic attack at the adjacent oxygen, directing reactions to less hindered sites (e.g., carbonyl or nitrogen positions) .

- Electron-Withdrawing Effects : The silyl ether slightly polarizes the pyrrolidinone ring, enhancing electrophilic substitution at the α-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.